molecular formula C13H18BrIN2OSi B3071716 2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 1012104-27-6

2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B3071716
CAS No.: 1012104-27-6
M. Wt: 453.19 g/mol
InChI Key: MDHCPIBMQLFBAX-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound 2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- (hereafter referred to as Compound A) is a halogenated indazole derivative with a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N2 position. Its structure includes:

  • A bromine substituent at position 3.
  • An iodine substituent at position 2.
  • A SEM group (a silicon-containing protecting group) at position 2.

The SEM group is widely used in organic synthesis to protect amines during multi-step reactions due to its stability under basic conditions and ease of removal under acidic conditions . The bromine and iodine substituents enhance the compound’s reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making it valuable in pharmaceutical and materials chemistry.

For Compound A, the SEM group is likely introduced through alkylation of the parent indazole using SEM chloride under basic conditions.

Properties

IUPAC Name

2-[(5-bromo-3-iodoindazol-2-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-13(15)11-8-10(14)4-5-12(11)16-17/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHCPIBMQLFBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C2C=C(C=CC2=N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrIN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- is a synthetic compound with the molecular formula C13H18BrIN2OSiC_{13}H_{18}BrIN_{2}OSi and a molecular weight of 453.19 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realm of antiprotozoal and antimicrobial properties.

PropertyValue
Molecular FormulaC13H18BrIN2OSi
Molecular Weight453.19 g/mol
Density1.65 ± 0.1 g/cm³ (Predicted)
Boiling Point447.9 ± 40.0 °C (Predicted)
Storage Conditions-20°C

Antimicrobial and Antiprotozoal Properties

Research has demonstrated that derivatives of indazole, including the compound , exhibit significant antimicrobial and antiprotozoal activities. A study evaluating various indazole derivatives found that certain compounds showed enhanced potency compared to standard treatments such as metronidazole, particularly against protozoan pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .

Case Study: Efficacy Against Protozoa

In a comparative study, several 2H-indazole derivatives were synthesized and tested for their activity against protozoan infections:

  • Compound Activity : Compound 18 was reported to be 12.8 times more active than metronidazole against G. intestinalis.
  • Inhibition Studies : The IC50 values for various derivatives were measured, indicating their effectiveness in inhibiting growth of pathogens.
Compound IDPathogenIC50 (µM)Comparison to Metronidazole
7T. vaginalis4.5Comparable
10E. histolytica3.0Superior
18G. intestinalis0.78Significantly superior

The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes or pathways within the target organisms. For instance, some indazole derivatives have been shown to inhibit key metabolic processes in protozoa, leading to cell death or impaired replication .

Research Findings

Recent literature highlights the synthesis and biological evaluation of novel indazole-containing derivatives, which have been tested for their activity against various cancer cell lines as well as microbial pathogens . The findings suggest that these compounds not only possess antiprotozoal properties but also exhibit potential anticancer activity by targeting specific cellular pathways.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • 2H-Indazole derivatives are being investigated for their potential as modulators of interleukin-1 receptor-associated kinase (IRAK), which plays a crucial role in inflammatory responses and various diseases, including cancer and autoimmune disorders .
    • The compound's structure allows for modifications that can enhance its bioactivity and selectivity towards specific biological targets, making it a valuable candidate in drug design .
  • Anti-inflammatory Research :
    • Studies have shown that indazole derivatives can inhibit IRAK-mediated pathways, suggesting that compounds like 2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- may offer therapeutic benefits in treating inflammatory diseases .

Biochemical Studies

  • Mechanistic Studies :
    • The compound is used in biochemical assays to understand the mechanisms of action of IRAK inhibitors. Such studies are critical for elucidating the pathways involved in inflammation and immune response regulation .
  • Structure-Activity Relationship (SAR) Studies :
    • Researchers utilize this compound to explore the relationship between its chemical structure and biological activity. This information is essential for optimizing drug candidates and enhancing their efficacy while minimizing side effects .

Synthesis and Modification

The synthesis of 2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]- involves complex organic reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create analogs with modified properties for specific applications.

Case Studies

  • Indazole Derivatives as Therapeutics :
    • A study published in Journal of Medicinal Chemistry highlighted the development of indazole derivatives as potential anti-cancer agents, demonstrating the effectiveness of compounds similar to 2H-Indazole in inhibiting tumor growth through specific kinase modulation .
  • Inflammation Modulation :
    • Research conducted on IRAK inhibitors showed that certain indazole derivatives significantly reduced pro-inflammatory cytokine production in vitro, indicating their potential utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Compound A C₁₄H₁₈BrIN₂OSi 5-Br, 3-I, 2-SEM ~505.2 (calculated) Dual halogenation; SEM protection enhances stability and synthetic utility.
5-Bromo-2-ethyl-2H-indazole () C₉H₉BrN₂ 5-Br, 2-Ethyl 225.1 Simpler alkyl group; lacks iodine and SEM.
5-Bromo-1H-indole derivative () C₂₁H₂₀BrN₃O₂ 5-Br, triazole-ethyl side chain 427.1 Indole core; triazole functionality for biological targeting.

Spectroscopic and Analytical Data

  • 5-Bromo-2-ethyl-2H-indazole () :
    • ¹H NMR : δ 1.62 (t, CH₃), 4.45 (q, CH₂), aromatic protons at δ 7.32–7.85 ppm.
    • HRMS : m/z 225.0027 [M+H]⁺.
  • Compound A: No direct spectroscopic data is provided in the evidence. However, the SEM group’s trimethylsilyl moiety would likely produce a distinct singlet in ¹H NMR (~0.1 ppm) and ¹³C NMR (~0–10 ppm for Si–CH₃) .

Research Findings and Trends

  • Halogenated Indazoles : The combination of bromine and iodine in Compound A aligns with trends in medicinal chemistry to exploit orthogonal reactivity for sequential functionalization .
  • SEM Group Utility : Recent studies emphasize SEM’s role in protecting sensitive amines during metal-catalyzed reactions, reducing side reactions in complex syntheses .

Q & A

Basic: How can the SEM (2-(trimethylsilyl)ethoxymethyl) protection group be optimized during synthesis to improve yield and purity?

Methodological Answer:
The SEM group is critical for protecting the indazole nitrogen during functionalization. Key optimization steps include:

  • Solvent Selection : Use PEG-400/DMF mixtures (2:1 v/v) to enhance solubility of intermediates, as demonstrated in indole-based syntheses .
  • Catalyst Efficiency : Employ CuI (1.0 g per 700 mg substrate) to accelerate azide-alkyne cycloaddition reactions, reducing side-product formation .
  • Purification : Flash chromatography with 70:30 EtOAc/hexane resolves SEM-protected intermediates (Rf = 0.30) and removes residual DMF via vacuum distillation at 90°C .
  • Yield Improvement : Adjust stoichiometry (e.g., 1.1–1.2 equivalents of alkyne derivatives) to compensate for steric hindrance from halogens (Br, I) .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Analysis :
    • ¹H NMR : Identify SEM group signals (δ 3.5–3.7 ppm for CH2O; δ 0.9–1.1 ppm for trimethylsilyl) and halogen-substituted aromatic protons (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Confirm SEM (δ 60–70 ppm for CH2O; δ 18–20 ppm for SiCH2) and indazole backbone carbons (δ 110–150 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error using FAB-HRMS or ASAP-MS .
  • TLC Monitoring : Use 70:30 EtOAc/hexane to track reaction progress and detect impurities (Rf ≈ 0.30 for SEM-protected products) .

Advanced: How do bromine and iodine substituents influence regioselectivity in further functionalization (e.g., cross-coupling)?

Methodological Answer:
The positions of Br (C5) and I (C3) create distinct electronic environments:

  • Bromine : Acts as a weakly directing group due to its electron-withdrawing nature. Suzuki-Miyaura coupling at C5 requires Pd(PPh3)4 and elevated temperatures (80–100°C) .
  • Iodine : Facilitates Ullmann or Buchwald-Hartwig amination at C3 under CuI or Pd/XPhos catalysis, leveraging its polarizable C–I bond .
  • Contradictions : Competing dehalogenation may occur under harsh conditions (e.g., Br loss during Stille coupling). Mitigate by using lower temperatures (50–60°C) and aryl tin reagents .

Advanced: What stability challenges arise from the SEM group under acidic or oxidative conditions, and how can they be addressed?

Methodological Answer:
The SEM group is acid-labile and prone to cleavage in protic solvents:

  • Acidic Conditions : Avoid glacial acetic acid (used in triazole syntheses) ; instead, use mild acids (e.g., TsOH in THF) for SEM removal.
  • Oxidative Stress : SEM degradation under H2O2 or mCPBA can be minimized by replacing with stable alternatives (e.g., Boc) for oxidation-prone reactions.
  • Data Contradictions : While SEM is stable in hexane/Et2O during chromatography , prolonged exposure to DMF at high temps (>90°C) may degrade it. Monitor via TLC .

Advanced: How can researchers design biological activity studies for this compound, given its structural analogs?

Methodological Answer:
Leverage structural parallels to bioactive indazoles and benzothiazoles:

  • Target Selection : Prioritize kinases (e.g., JAK2) or DNA repair enzymes (e.g., PARP), where halogenated indazoles show nM-level inhibition .
  • Assay Design :
    • In vitro : Use fluorescence polarization assays with FITC-labeled ATP analogs to measure binding affinity.
    • Cell-Based : Test cytotoxicity in cancer lines (e.g., SW620 colon cancer) at 1–50 µM doses, referencing benzothiazole derivatives .
  • SAR Analysis : Compare iodine’s steric effects vs. bromine’s electronic effects on potency using 3D-QSAR models .

Advanced: What computational strategies can predict the compound’s binding mode with biological targets?

Methodological Answer:
Combine docking and crystallography

  • Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., 4HVE for PARP1). The iodine atom may occupy hydrophobic pockets, while SEM interacts with solvent-exposed regions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess SEM group flexibility and halogen bonding stability .
  • Validation : Overlay predicted poses with X-ray data of similar ligands (e.g., 7-bromoindazole in PDB 3OG3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-
Reactant of Route 2
Reactant of Route 2
2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-

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